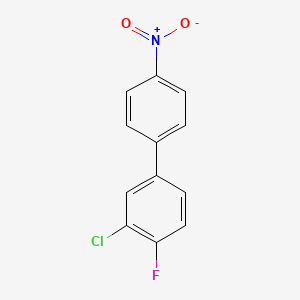

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene

描述

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene is a useful research compound. Its molecular formula is C12H7ClFNO2 and its molecular weight is 251.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene, a compound with the molecular formula CHClFNO, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features both halogen and nitro substituents on a benzene ring, which can significantly influence its reactivity and biological interactions. The presence of these functional groups is known to enhance the compound's lipophilicity and potential for receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 175.54 g/mol |

| Melting Point | Not specified |

| Solubility in Water | Low |

| Log P (Octanol/Water) | Not specified |

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Similar compounds have been reported to exhibit:

- Antimicrobial Activity : Compounds with similar structures often demonstrate antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

- Antimicrobial Studies : Research has indicated that compounds analogous to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial potency .

- Cytotoxicity Assays : In vitro studies have demonstrated that certain nitro-substituted phenyl compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The IC values for these compounds ranged from micromolar to sub-micromolar concentrations, indicating strong cytotoxic effects .

Table 2: Biological Activity Data

常见问题

Q. Basic: What are the recommended methods for synthesizing 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene in academic settings?

Methodological Answer:

A multi-step synthesis is typically employed:

Nitration : Introduce the nitro group to the benzene ring via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Halogenation : Sequential halogenation (chlorination and fluorination) using reagents like Cl₂/FeCl₃ for chlorination and KF or Selectfluor® for fluorination.

Coupling Reactions : Suzuki-Miyaura cross-coupling can attach the 4-nitrophenyl group using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid derivatives.

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Basic: How can the purity and structure of this compound be validated experimentally?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting due to electron-withdrawing groups).

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 280.03).

- XRD Crystallography : Single-crystal X-ray diffraction (using SHELXL or OLEX2 ) resolves spatial arrangements and bond angles.

Data Contradiction Tip : If NMR signals conflict with computational predictions (e.g., DFT), re-examine solvent effects or crystal packing forces .

Q. Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

Challenges include:

- Disorder in Nitro Groups : The nitro group’s rotational freedom can cause electron density smearing. Apply restraints (e.g., DELU/SIMU in SHELXL) to model thermal motion .

- Halogen Interactions : Weak Cl···F contacts may influence packing. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Workflow : Refine with SHELXL-2018, validate with PLATON, and visualize hydrogen-bonding networks in Mercury .

Q. Advanced: How do electron-withdrawing substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The -NO₂ and -F groups activate the benzene ring for NAS by lowering the LUMO energy.

- Kinetic Studies : Monitor reactions (e.g., with piperidine) via UV-Vis spectroscopy under pseudo-first-order conditions.

- Computational Insights : DFT calculations (Gaussian 16) reveal transition-state geometries and charge distribution at reaction sites.

Contradiction Alert : If experimental rates deviate from DFT predictions, consider solvent polarity effects (e.g., DMSO vs. THF) or steric hindrance from the chloro group .

Q. Advanced: What pharmacological interactions are predicted for this compound, and how are they tested?

Methodological Answer:

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP1A2) using fluorometric assays (e.g., Vivid® CYP450 kits). IC₅₀ values are derived from dose-response curves .

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., CYP1A2 PDB: 2HI4). Validate with mutagenesis studies.

Caution : Cross-validate in vitro results with in silico predictions to account for metabolic stability variations .

Q. Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to potential mutagenicity (nitroaryl groups).

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal.

- Storage : Store in amber vials at 4°C to prevent photodegradation .

Q. Advanced: How does this compound compare structurally and functionally to analogs like 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene?

Comparative Analysis :

| Property | This compound | 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene |

|---|---|---|

| Electron-Withdrawing Groups | -NO₂ (strong) | -OCF₃ (moderate) |

| Lipophilicity (LogP) | ~2.8 (predicted) | ~3.5 (experimental) |

| Biological Target | CYP1A2 inhibition | CYP2D6 inhibition |

Key Insight : The nitro group enhances electrophilicity for NAS, while trifluoromethoxy increases lipophilicity for membrane penetration .

Q. Advanced: What computational tools are recommended for modeling this compound’s spectroscopic properties?

Methodological Answer:

- IR/Raman : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate vibrational modes. Compare with experimental spectra (e.g., nitro symmetric stretch at ~1520 cm⁻¹).

- NMR Prediction : ACD/Labs or MestReNova predict chemical shifts. Calibrate with experimental data for chloro-deuterated solvents .

属性

IUPAC Name |

2-chloro-1-fluoro-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-11-7-9(3-6-12(11)14)8-1-4-10(5-2-8)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKOZBKPAFNDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718398 | |

| Record name | 3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904325-90-2 | |

| Record name | 3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。